3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one
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Overview
Description
3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and their role as intermediates in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one typically involves the [2+2] cycloaddition reaction (Staudinger reaction) between an imine and a ketene. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane . The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the azetidinone ring.
Industrial Production Methods
Industrial production methods for azetidinones, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)azetidin-2-one
- 3-(4′-substitutedphenylthio)-azetidin-2-ones
- 4-(3-methoxyphenyl)azetidin-2-one derivatives
Uniqueness
3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyl and methoxyphenyl groups can enhance its interactions with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-21-14-9-5-8-13(10-14)16-15(18)17(20)19(16)11-12-6-3-2-4-7-12/h2-10,15-16H,11,18H2,1H3 |
InChI Key |
ZXWJWTCOHDJEDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(C(=O)N2CC3=CC=CC=C3)N |
Origin of Product |
United States |
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